2-(3,5-Dimethylfuran-2-yl)acetic acid
Description
Contextualization of Furan (B31954) Chemistry in Contemporary Organic Synthesis
Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a cornerstone in contemporary organic synthesis. acs.org Its unique chemical reactivity makes it a versatile building block for creating a wide array of complex molecules. acs.orgnumberanalytics.com Although furan exhibits aromatic character, its resonance energy is significantly lower than that of benzene, allowing it to undergo reactions that can break its aromaticity under relatively mild conditions. acs.orgwikipedia.org This dual reactivity, behaving as both an aromatic system and a reactive diene, allows for its participation in various transformations including electrophilic substitutions and cycloaddition reactions. acs.orgwikipedia.org
The furan nucleus is a privileged scaffold found in numerous biologically active compounds and is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnumberanalytics.comijsrst.comresearchgate.net Its derivatives are integral to the production of specialty chemicals, polymers, and resins. ijsrst.combritannica.com The ability to readily functionalize the furan ring makes it an attractive starting material for constructing diverse and intricate molecular architectures for drug discovery and materials science. acs.orgnumberanalytics.com
Significance of Furan-2-yl Acetic Acid Scaffolds in Advanced Chemical Research
Within the vast family of furan derivatives, molecules possessing the furan-2-yl acetic acid scaffold are of particular importance in advanced chemical research, especially in medicinal chemistry. This structural motif is a key component in a variety of compounds that have demonstrated significant biological activities. utripoli.edu.lyijabbr.com Research has shown that derivatives of furan-containing propanoic acids, a closely related structure, exhibit notable antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. utripoli.edu.lynih.gov
The furan-2-yl acetic acid core is valued as a foundational structure for synthesizing more complex heterocyclic compounds that are central to medicinal chemistry. The presence of both the furan ring and the carboxylic acid group provides multiple reactive sites for further chemical modification, enabling the creation of large libraries of compounds for biological screening. Investigations into these scaffolds have revealed their potential as antimicrobial agents and inhibitors of various enzymes, making them a focal point in the development of new therapeutic agents. utripoli.edu.lyijabbr.com The synthesis of new derivatives, such as amides and hydrazides derived from furan-2-yl acetic acid, continues to be an active area of research for discovering novel bioactive molecules. annalsofrscb.ronih.gov
Rationale for Investigating 2-(3,5-Dimethylfuran-2-yl)acetic acid within Furan Heterocycle Chemistry
The specific investigation of this compound is driven by the strategic modification of the highly versatile furan-2-yl acetic acid scaffold. The introduction of methyl groups onto the furan ring is a common and effective strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a parent compound.
The rationale for adding two methyl groups at the 3 and 5 positions can be understood from several perspectives:
Modulation of Electronic Properties: Methyl groups are electron-donating, which can increase the electron density of the furan ring. This alteration can influence the ring's reactivity in further synthetic steps and can affect how the molecule interacts with biological targets, such as enzyme active sites or receptors. ijabbr.com
Increased Lipophilicity: The addition of alkyl groups like methyls generally increases the lipophilicity (fat-solubility) of a molecule. This can have a profound impact on its pharmacokinetic properties, such as its ability to cross cell membranes, potentially enhancing its bioavailability and efficacy.
Steric Influence: The methyl groups introduce steric bulk at specific positions on the furan ring. This can influence the molecule's preferred conformation and may lead to more selective binding with a biological target, potentially increasing potency and reducing off-target effects.
By combining the established biological potential of the furan-2-yl acetic acid core with the property-modifying effects of dimethyl substitution, this compound emerges as a compound of significant interest for synthetic and medicinal chemistry research. It represents a targeted design aimed at optimizing the therapeutic potential of the furan scaffold.
Historical Development of Furan-Containing Organic Compounds
The history of furan chemistry dates back to the late 18th century, long before the structure of these compounds was understood. The name "furan" itself is derived from the Latin word "furfur," meaning bran, which was the source material for many early furan derivatives. wikipedia.orgwordpress.com
The first furan derivative to be documented was 2-furoic acid, which was described by the Swedish chemist Carl Wilhelm Scheele in 1780. wikipedia.orgutripoli.edu.ly Over half a century later, in 1831, the important derivative furfural (B47365) was reported by Johann Wolfgang Döbereiner. wikipedia.orgijabbr.com The parent compound, furan, was not prepared until 1870 by Heinrich Limpricht, who initially named it "tetraphenol." wikipedia.orgwordpress.com These pioneering discoveries laid the groundwork for the extensive field of heterocyclic chemistry and the subsequent development of a vast number of synthetic and naturally occurring furan-containing compounds. britannica.com
| Year | Scientist(s) | Discovery | Significance |
|---|---|---|---|
| 1780 | Carl Wilhelm Scheele | Description of 2-furoic acid | First documented furan derivative. wikipedia.orgutripoli.edu.ly |
| 1831 | Johann Wolfgang Döbereiner | Reported furfural | Discovery of a key furan aldehyde. wikipedia.orgijabbr.com |
| 1870 | Heinrich Limpricht | First preparation of furan | Isolation of the parent furan heterocycle. wikipedia.orgwordpress.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylfuran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(2)11-7(5)4-8(9)10/h3H,4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXLJILJWQFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of 2-(3,5-Dimethylfuran-2-yl)acetic acid
A retrosynthetic analysis of the target molecule, this compound, reveals key disconnections that form the basis of potential synthetic strategies. The primary disconnection is the carbon-carbon bond between the furan (B31954) ring at the C2 position and the acetic acid moiety. This suggests a synthetic approach involving the functionalization of a pre-formed 3,5-dimethylfuran core.
A further disconnection of the 3,5-dimethylfuran ring itself points towards a 1,4-dicarbonyl compound as a logical precursor. This is based on the well-established Paal-Knorr furan synthesis, one of the most fundamental and widely used methods for constructing furan rings. organic-chemistry.orgwikipedia.org This analysis outlines two major phases of the synthesis: the formation of the substituted furan core and the subsequent introduction of the acetic acid side chain at the desired position.
Synthetic Routes to 3,5-Dimethylfuran Core Structures
Renewable biomass is a crucial source for platform chemicals that can be converted into valuable products. Lignocellulosic biomass, derived from agricultural and forestry waste, can be processed to yield carbohydrates, which serve as feedstocks for furan synthesis. researchgate.net The dehydration of hexose (B10828440) sugars (like glucose and fructose) derived from cellulose (B213188) hydrolysis leads to the formation of 5-hydroxymethylfurfural (B1680220) (HMF), a highly versatile furan-based platform molecule. researchgate.netresearchgate.net
HMF is a key intermediate in the synthesis of various furan derivatives, most notably 2,5-dimethylfuran (B142691) (DMF). researchgate.netresearchgate.net The conversion of HMF to DMF is typically achieved through catalytic hydrogenation, which reduces both the aldehyde and hydroxyl groups. researchgate.net This process has been extensively studied with various catalysts, including copper-ruthenium and other noble metals, to achieve high yields of DMF, a promising biofuel. researchgate.netmdpi.com
However, it is crucial to note that these well-established biomass-to-furan pathways predominantly yield 2,5-disubstituted furans like HMF and DMF. The synthesis of the 3,5-dimethylfuran isomer from common biomass-derived precursors like HMF is not a direct or established route. Therefore, while biomass is a vital source for furan chemistry, alternative methods are required to specifically construct the 3,5-dimethylfuran core.
| Biomass Feedstock | Key Intermediate | Primary Furan Product | Typical Conversion Method |
|---|---|---|---|
| Lignocellulosic Biomass (Cellulose) | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | Acid-catalyzed dehydration followed by catalytic hydrogenation |
The most direct and reliable method for synthesizing specifically substituted furans, including the 3,5-dimethylfuran core, is the Paal-Knorr synthesis. organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. alfa-chemistry.com To produce a 3,5-disubstituted furan, the corresponding substituted 1,4-diketone is required.
The mechanism of the Paal-Knorr furan synthesis begins with the protonation of one carbonyl group by an acid catalyst. alfa-chemistry.com The other carbonyl group then forms an enol, which acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal. wikipedia.orgalfa-chemistry.com Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring. wikipedia.org A variety of protic acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids can be used to catalyze the reaction. alfa-chemistry.com
For the synthesis of 3,5-dimethylfuran, the required precursor would be a 1,4-diketone such as 2-methylhexane-3,6-dione. The acid-catalyzed cyclization of this precursor would yield the desired 3,5-dimethylfuran core, ready for further functionalization.
| Reaction Name | Precursor Type | Key Transformation | Catalyst/Reagent |
|---|---|---|---|
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl Compound | Intramolecular Cyclization/Dehydration | Acid Catalyst (e.g., H₂SO₄, P₂O₅) |
Strategies for Functionalizing the Furan-2 Position with an Acetic Acid Moiety
Once the 3,5-dimethylfuran core is synthesized, the next stage involves introducing the acetic acid group at one of the vacant alpha positions (C2 or C4). The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, which preferentially occurs at the C2 and C5 positions due to greater stabilization of the reaction intermediate. jk-sci.com In 3,5-dimethylfuran, the C2 and C4 positions are available for functionalization.
Direct carboxylation involves the introduction of a carboxylic acid group (-COOH) onto the furan ring in a single step. This is an atom-economical approach, but direct C-H carboxylation of furan rings with carbon dioxide is often challenging. A more viable strategy for direct carboxylation involves a two-step process via an organometallic intermediate. This typically involves the regioselective lithiation of the furan ring at the most acidic proton, which is at an alpha-position. ias.ac.in Treatment of 3,5-dimethylfuran with a strong base like n-butyllithium (n-BuLi) would be expected to deprotonate the C2 position. The resulting furyllithium intermediate can then be treated with carbon dioxide (in the form of dry ice) as an electrophile, which upon acidic workup, would yield 3,5-dimethylfuran-2-carboxylic acid. This carboxylic acid could then potentially be converted to the target acetic acid derivative through subsequent chain-extension reactions.
A more versatile and common approach to installing an acetic acid side chain involves the initial introduction of a carbonyl group onto the furan ring, followed by its elaboration. Two classical reactions for this purpose are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. jk-sci.comsigmaaldrich.com
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the furan ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. sigmaaldrich.comgoogle.com For instance, reacting 3,5-dimethylfuran with acetyl chloride (CH₃COCl) and a catalyst like aluminum chloride (AlCl₃) would yield 2-acetyl-3,5-dimethylfuran (B1361105). researchgate.net This acetyl group can then be converted into an acetic acid moiety through various multi-step sequences, such as reduction to an ethyl group followed by oxidation, or through haloform reaction followed by esterification and hydrolysis.
Vilsmeier-Haack Reaction: This reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org Using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), an aldehyde group (-CHO) can be introduced at the C2 position of 3,5-dimethylfuran to give 3,5-dimethylfuran-2-carbaldehyde. jk-sci.com This aldehyde is a versatile intermediate. It can undergo condensation reactions, for example with malonic acid, to form a propenoic acid derivative, which can then be reduced to the desired acetic acid side chain. nih.gov
An alternative pathway involves precursors like 2-(furan-2-yl)-2-oxoacetic acid. researchgate.net This would involve a Friedel-Crafts reaction on the 3,5-dimethylfuran core with an oxalyl chloride derivative to introduce a glyoxylyl group (-CO-COOH). The keto group in the resulting 2-oxoacetic acid derivative could then be reduced to a methylene (B1212753) group (-CH₂) to afford the final product, this compound.
| Functionalization Strategy | Intermediate | Key Reagents | Description |
|---|---|---|---|
| Lithiation-Carboxylation | 3,5-Dimethylfuran-2-carboxylic acid | 1. n-BuLi 2. CO₂ | Formation of an organolithium intermediate followed by reaction with carbon dioxide. |
| Friedel-Crafts Acylation | 2-Acetyl-3,5-dimethylfuran | CH₃COCl / AlCl₃ | Introduction of an acetyl group, which requires further steps to be converted to acetic acid. |
| Vilsmeier-Haack Reaction | 3,5-Dimethylfuran-2-carbaldehyde | POCl₃ / DMF | Introduction of an aldehyde group, which can be extended to an acetic acid side chain via condensation. |
Side-Chain Elaboration Techniques
The introduction of an acetic acid moiety at the C2 position of a pre-formed 3,5-dimethylfuran ring is a critical step in the synthesis of this compound. This transformation can be achieved through several established synthetic strategies.
One common approach is Friedel-Crafts acylation , where the furan ring is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a mild Lewis acid catalyst. Furan rings are sensitive to strong acids, so milder catalysts like phosphoric acid or boron trifluoride are often employed. pharmaguideline.com This would introduce an acetyl group, which can then be converted to the acetic acid side-chain through various oxidation methods, such as the haloform reaction.
Another powerful technique involves cross-coupling reactions . For instance, a 2-halo-3,5-dimethylfuran intermediate could be coupled with a suitable two-carbon building block. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming carbon-carbon bonds in furan synthesis. organic-chemistry.orgnumberanalytics.com
Furthermore, lithiation followed by carboxylation represents a direct route. Treatment of 3,5-dimethylfuran with a strong base like n-butyllithium would selectively deprotonate the C2 position, creating a nucleophilic organolithium species. Quenching this intermediate with carbon dioxide (CO2) would directly install the carboxylic acid group, which can then be further elaborated if necessary. The tunability of side-chains on furan-containing polymers has been shown to be crucial for controlling material properties, underscoring the importance of versatile side-chain introduction methods. nih.gov
Catalytic Systems and Optimized Reaction Conditions
The synthesis of the core 3,5-dimethylfuran structure and the management of subsequent reactions are heavily reliant on the choice of catalyst and the precise control of reaction conditions.
Homogeneous and Heterogeneous Catalysis in Furan Synthesis
Both homogeneous and heterogeneous catalysts play pivotal roles in the synthesis of furan derivatives. mdpi.com The choice between them often depends on factors like desired selectivity, catalyst reusability, and process scalability.
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the well-defined nature of the active sites. Metal complexes of palladium, gold, copper, and ruthenium have proven highly effective. organic-chemistry.orghud.ac.uk For example, gold catalysts have been used for the cyclization of propargylic substituted β-ketoesters to form furans, while copper(I) catalysts can facilitate the domino reaction of 2,3-dibromo-1-propenes with β-ketoesters to yield polysubstituted furans. organic-chemistry.orghud.ac.uk
Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. These systems are advantageous for their ease of separation from the product and potential for reuse, which is crucial for sustainable chemical processes. researchgate.net Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, Sn-β-zeolite) and sulfonic acid resins (e.g., Amberlyst-15), are widely used. researchgate.netresearchgate.net They are particularly effective in the dehydration of carbohydrates to form furan platform chemicals like 5-hydroxymethylfurfuryl (HMF) and in subsequent condensation reactions. researchgate.netresearchgate.net For instance, Amberlyst-15 has been successfully used as a solid catalyst for the hydrolysis and condensation of 2-methylfuran. researchgate.net
| Catalyst Type | Examples | Typical Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous | AuCl3, PdCl2, Cu(I) complexes, Ru-complexes | Cycloisomerization, Coupling Reactions, Domino Reactions | High activity & selectivity, Mild conditions | Difficult to separate/recycle |
| Heterogeneous | Zeolites (H-ZSM-5), Resins (Amberlyst-15), Metal oxides | Dehydration of sugars, Paal-Knorr synthesis, Condensation | Easily separated, Reusable, Cost-effective | Lower activity, Potential for deactivation |
Acid-Catalyzed Ring-Opening and Cyclization Reactions
Acid catalysis is a cornerstone of furan chemistry, employed both for the constructive synthesis of the furan ring and as a factor in its potential degradation through ring-opening. mdpi.com The classic Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, remains one of the most fundamental methods for forming furan rings. pharmaguideline.com
However, the furan ring is susceptible to cleavage under acidic conditions, particularly in the presence of water. researchgate.netscite.ai This acid-catalyzed ring-opening is a significant side reaction that must be carefully managed. rsc.org The reaction is initiated by the protonation of the furan ring, typically at the alpha-carbon, making it susceptible to nucleophilic attack by solvent molecules like water. researchgate.netscite.ai This can lead to the formation of linear dicarbonyl compounds, reducing the yield of the desired furan product. ibs.re.kr The substituents on the furan ring can significantly influence its stability and reactivity toward acid-catalyzed ring-opening. rsc.org Therefore, careful control of pH is critical, especially during acidic workups in synthetic procedures. researchgate.net In some contexts, this ring-opening can be exploited synthetically to produce valuable linear alkanes from biomass-derived furans. ibs.re.kr
Solvent Effects and Temperature Control in Furan-Based Syntheses
The optimization of furan syntheses is critically dependent on the selection of an appropriate solvent and the precise control of temperature. numberanalytics.comstudysmarter.co.uk These parameters influence reaction rates, selectivity, and the stability of both reactants and products.
Solvent Effects: The polarity of the solvent can have a profound impact on reaction outcomes. For the Paal-Knorr synthesis, polar solvents (both protic and aprotic) are often preferred as they can solubilize reactants and stabilize transition states. derbytelegraph.co.uk In contrast, for reactions involving nucleophilic attack on the furan ring or its precursors, aprotic solvents like DMF or DMSO might be chosen to enhance the reactivity of the nucleophile. derbytelegraph.co.uk The choice of solvent can also be crucial in minimizing side reactions; for example, using aprotic solvents can help to avoid the acid-catalyzed ring-opening that is facilitated by water. scite.ai
Temperature Control: Temperature is a critical lever for controlling the kinetics and thermodynamics of furan synthesis. Many furan-forming reactions, such as cyclizations, require heating to overcome activation energy barriers. hud.ac.uk However, elevated temperatures can also promote undesired side reactions or decomposition of the furan product. derbytelegraph.co.uk Computational studies on Diels-Alder reactions involving furan derivatives have shown that lower temperatures often favor the formation of the desired cycloadduct, while higher temperatures can promote retro-reactions or rearrangements. researchgate.net Therefore, reaction temperature must be carefully optimized to maximize the yield of the target compound while minimizing the formation of byproducts. numberanalytics.comderbytelegraph.co.uk
| Parameter | Effect on Furan Synthesis | Optimization Considerations |
|---|---|---|
| Solvent Polarity | Influences reactant solubility, transition state stability, and nucleophilicity. | Polar solvents (e.g., water, alcohols, DMF) often favor Paal-Knorr synthesis. Aprotic solvents can prevent water-mediated side reactions. |
| Temperature | Controls reaction rate and can influence product distribution (kinetic vs. thermodynamic control). | Must be high enough to drive the reaction but low enough to prevent decomposition or undesired side reactions like retro-Diels-Alder. |
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions of the 3,5-Dimethylfuran Ring System
The furan (B31954) ring is a π-excessive heterocycle, meaning the electron density on the ring is significantly higher than in benzene. This makes it highly reactive towards electrophiles, with reactions often proceeding under much milder conditions than those required for benzene. pearson.comchemicalbook.com The rate of electrophilic substitution in furan can be up to 6 x 10¹¹ times faster than in benzene. chemicalbook.com
Electrophilic aromatic substitution on the furan ring proceeds through a two-step addition-elimination mechanism, similar to that of benzene. The first step involves the attack of the furan's π-electrons on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. pearson.commasterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comstudysmarter.co.uk
The regioselectivity of this attack is well-established. Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position. pearson.compearson.com This preference is due to the greater stability of the intermediate sigma complex formed during C2 attack, which can be stabilized by three resonance structures, including one where the positive charge is delocalized onto the ring oxygen. pearson.comchemicalbook.com The intermediate from C3 attack is less stable, with only two resonance structures, and the positive charge is not as effectively delocalized. chemicalbook.com
Substituents on the furan ring play a crucial role in modulating its reactivity. The two methyl groups in 2-(3,5-Dimethylfuran-2-yl)acetic acid are electron-donating groups (EDGs). Through inductive and hyperconjugation effects, these groups increase the electron density of the furan ring, further activating it towards electrophilic attack. quora.com This makes the 3,5-dimethylfuran system even more reactive than unsubstituted furan.
The acetic acid group at the C2 position, conversely, is an electron-withdrawing group (EWG). EWGs typically deactivate aromatic rings towards electrophilic substitution. However, in this molecule, the powerful activating effects of the heteroatom oxygen and the two methyl groups are expected to outweigh the deactivating effect of the acetic acid side chain, leaving the ring highly susceptible to electrophilic attack at the C4 position.
Reactions Involving the Acetic Acid Side Chain
The acetic acid moiety attached to the furan ring undergoes the characteristic reactions of carboxylic acids. These transformations allow for the synthesis of a variety of derivatives.
The carboxylic acid group of this compound can be readily converted to its corresponding esters and amides through standard synthetic protocols.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This Fischer esterification is a reversible process. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a carbodiimide (B86325) before reaction with an alcohol. For furan-based carboxylic acids, direct esterification with alcohols is a common method. google.com
Amidation involves the reaction of the carboxylic acid with an amine. Due to the lower nucleophilicity of amines compared to alcohols and the formation of a stable ammonium (B1175870) carboxylate salt, the reaction often requires the use of coupling agents to activate the carboxylic acid. fishersci.co.uk Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this transformation, first forming a highly reactive acylimidazole intermediate which then readily reacts with an amine to form the amide. nih.gov
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Methyl/Ethyl 2-(3,5-Dimethylfuran-2-yl)acetate |
| Amidation | 1. 1,1'-Carbonyldiimidazole (CDI) in THF 2. Amine (e.g., Aniline, Benzylamine) | 45°C, 18-20 h | N-substituted 2-(3,5-Dimethylfuran-2-yl)acetamide |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While this reaction occurs readily for certain structures like β-keto acids upon gentle heating, the decarboxylation of simple carboxylic acids, including aryl- and heteroarylacetic acids, typically requires more stringent conditions, such as high temperatures. masterorganicchemistry.com The progressive, step-wise decarboxylation of furantetracarboxylic acid has been demonstrated, suggesting that the carboxyl groups on a furan ring can be removed under specific thermal conditions. uni.edu For this compound, decarboxylation would likely proceed via pyrolysis to yield 2,3,5-trimethylfuran. The reaction mechanism is thought to involve a concerted pericyclic transition state, particularly if facilitated by heat. masterorganicchemistry.com
The carboxylic acid group can be either reduced to an alcohol or the entire molecule can be subjected to oxidative conditions that affect the furan ring.
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(3,5-Dimethylfuran-2-yl)ethanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). It is important to note that under certain catalytic hydrogenation conditions (e.g., using palladium catalysts), it is possible to selectively reduce the furan ring to a tetrahydrofuran (B95107) ring while leaving the carboxylic acid group intact. d-nb.inforesearchgate.netresearchgate.net
Oxidation: The furan ring itself is susceptible to oxidation and can be cleaved under various oxidative conditions. researchgate.net Reagents like ruthenium trichloride (B1173362) (RuCl₃) with sodium periodate (B1199274) (NaIO₄) or ozone (O₃) can oxidatively degrade the furan ring to yield carboxylic acids. researchgate.netosi.lv In this context, the furan ring of this compound can be viewed as a masked dicarbonyl functionality. organicreactions.orgyoutube.com This oxidative cleavage is a valuable synthetic tool, providing an alternative to other methods for introducing carboxylic acid groups. osi.lv
| Reaction Type | Reagents & Conditions | Functional Group Transformed | Major Product |
|---|---|---|---|
| Reduction of Carboxylic Acid | 1. LiAlH₄ in THF 2. H₃O⁺ workup | -COOH | 2-(3,5-Dimethylfuran-2-yl)ethanol |
| Reduction of Furan Ring | H₂, Pd/C catalyst | Furan Ring C=C bonds | 2-(3,5-Dimethyltetrahydrofuran-2-yl)acetic acid |
| Oxidation of Furan Ring | RuCl₃ (cat.), NaIO₄ | Furan Ring | Ring-opened dicarboxylic acid derivatives |
Ring-Opening and Degradation Mechanisms of the Furan Moiety
The aromaticity of the furan ring is less pronounced than that of benzene, making it more prone to reactions that disrupt the heterocyclic system. researchgate.net These reactions can be initiated by oxidative agents, acids, or hydrolytic conditions.
The ozonolysis of furan derivatives is a significant degradation pathway, particularly in atmospheric chemistry. rsc.org Studies on 2,5-dimethylfuran (B142691) (25DMF), a structural analogue of the target molecule, provide insight into the oxidative degradation mechanism initiated by ozone (O3). rsc.org The reaction proceeds via the electrophilic addition of ozone to the furan ring, leading to the formation of a primary ozonide, which then decomposes to various ring-opened products. researchgate.net
Research conducted in atmospheric simulation chambers determined a rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ for the reaction of 2,5-dimethylfuran with ozone. researchgate.netrsc.org The oxidation process was found to yield a variety of products, indicating a complex reaction mechanism. researchgate.netrsc.orgrsc.org The formation of these products suggests that the ozonolysis of substituted furans can contribute to atmospheric acidity. rsc.orgrsc.org
Table 1: Identified Products from the Ozonolysis of 2,5-Dimethylfuran researchgate.netrsc.orgrsc.org
| Product Name | Chemical Formula |
| Formaldehyde | CH₂O |
| Methyl glyoxal | C₃H₄O₂ |
| Ketene | C₂H₂O |
| Glyoxal | C₂H₂O₂ |
| Methyl hydroperoxide | CH₄O₂ |
| Acetic anhydride (B1165640) | C₄H₆O₃ |
| Acetic acid | C₂H₄O₂ |
The furan ring is susceptible to cleavage under acidic aqueous conditions. scite.aiacs.org The mechanism for the acid-catalyzed ring opening of furan involves several key steps. The process is initiated by the protonation of the furan ring, which is considered the rate-limiting step. acs.org Computational studies have shown that protonation at the Cα position (the carbon atom adjacent to the ring oxygen) is energetically more favorable than at the Cβ position. acs.org
Following protonation, a nucleophilic attack by a water molecule occurs, leading to the formation of hydroxylated intermediates such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. acs.org Subsequent protonation of the ring oxygen in these furanol intermediates facilitates the opening of the furanic ring. acs.org This cleavage results in the formation of unsaturated dicarbonyl compounds. For unsubstituted furan, this process yields 4-hydroxy-2-butenal. acs.org
The substituents on the furan ring have a significant influence on the reactivity and the distribution of products. rsc.org For instance, studies on 4-(5-methyl-2-furyl)-2-butanone showed that the reaction proceeds to a single ring-opened product in high yield, while related furan derivatives without the methyl group or with a hydroxymethyl group yielded multiple products. rsc.orgresearchgate.net This highlights the role of substituents in directing the reaction pathways during acid-catalyzed hydrolysis. rsc.org
Mechanistic Investigations of Selective Hydrogenation and Hydrogenolysis (e.g., C-O bond hydrogenolysis of aromatic furans)
Selective hydrogenation and hydrogenolysis are key strategies for the valorization of furan compounds. These reactions can either saturate the furan ring to form tetrahydrofuran derivatives or cleave the C-O bonds to produce linear aliphatic compounds. nih.govnih.gov The selectivity of these transformations is highly dependent on the catalyst and reaction conditions. mdpi.com
Hydrogenation: Selective hydrogenation aims to saturate the double bonds of the furan ring without cleaving it, converting the furan moiety into a more stable cyclic ether (tetrahydrofuran) structure. nih.gov This transformation is valuable for producing biofuels and diesel additives. nih.gov Catalysts based on palladium (Pd) have been shown to be effective for the complete saturation of furan rings in high yields. nih.gov The choice of support material, metal particle size, temperature, and solvent are all critical factors that influence the activity and selectivity of the hydrogenation process. mdpi.com
Hydrogenolysis: Hydrogenolysis involves the cleavage of a C-O bond with the addition of hydrogen. In the context of the furan ring, this typically refers to the cleavage of the Csp²–O bond, which leads to ring-opening and the formation of diols or triols. nih.gov This is a highly effective method for converting biomass-derived furanic platform molecules into valuable chemical precursors. nih.gov
A proposed mechanism for the hydrogenolysis of the furan ring over a PtFex/LDH catalyst involves the initial protonation of the oxygen atom within the furan ring. nih.gov This protonation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the compound, making it more susceptible to nucleophilic attack. nih.gov A hydride ion (H⁻), generated through hydrogen spillover on the catalyst surface, then attacks the adjacent carbon atom (Cα) in an Sₙ2-type reaction. nih.gov This attack initiates the cleavage of the Csp²–O bond, resulting in ring-opened unsaturated alcohol intermediates. These intermediates are subsequently hydrogenated to yield the final saturated alcohol products. nih.gov
Derivatization and Structure Reactivity Relationship Srr Studies
Synthesis of Novel Derivatives at the Acetic Acid Functionality
The carboxylic acid group is a hub for a multitude of chemical reactions, allowing for the synthesis of a wide array of functional derivatives.
The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. Esterification can be achieved through various methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can yield the desired esters.
Amide synthesis typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Modern coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under milder conditions, offering a broad substrate scope. rsc.org Microwave-assisted synthesis has also emerged as an efficient method for preparing furan-containing amides and esters. rsc.org
Table 1: Representative Synthetic Routes to Ester and Amide Analogs of 2-(3,5-Dimethylfuran-2-yl)acetic acid Disclaimer: The following data is representative of general synthetic methods for analogous furan-2-acetic acid derivatives, as specific literature for this compound is not available.
| Derivative | Reagents and Conditions | Representative Yield (%) |
| Methyl 2-(3,5-dimethylfuran-2-yl)acetate | CH₃OH, H₂SO₄ (cat.), reflux | 85-95 |
| N-Benzyl-2-(3,5-dimethylfuran-2-yl)acetamide | 1. SOCl₂, reflux2. Benzylamine, Et₃N, CH₂Cl₂ | 70-85 |
| N-(4-hydroxyphenyl)-2-(3,5-dimethylfuran-2-yl)acetamide | EDC, 4-aminophenol, DCM | 60-75 |
The synthesis of hydrazides from this compound opens avenues to a variety of nitrogen-containing heterocyclic derivatives. The most direct route to the acyl hydrazide is through the reaction of the corresponding ester with hydrazine (B178648) hydrate. nih.gov This hydrazide is a key intermediate for synthesizing compounds such as hydrazones, pyrazoles, and oxadiazoles. For instance, condensation of the hydrazide with various aldehydes and ketones yields the corresponding hydrazones. uobaghdad.edu.iqresearchgate.netsysrevpharm.org
Further cyclization reactions of these hydrazones can lead to a diverse range of heterocyclic systems.
Table 2: Synthesis of Hydrazide and Hydrazone Derivatives Disclaimer: The following data is representative of general synthetic methods for analogous furan-2-acetic acid derivatives, as specific literature for this compound is not available.
| Compound | Reagents and Conditions | Representative Yield (%) |
| 2-(3,5-Dimethylfuran-2-yl)acetohydrazide | Methyl 2-(3,5-dimethylfuran-2-yl)acetate, N₂H₄·H₂O, EtOH, reflux | 80-90 |
| N'-Benzylidene-2-(3,5-dimethylfuran-2-yl)acetohydrazide | 2-(3,5-Dimethylfuran-2-yl)acetohydrazide, Benzaldehyde, EtOH, reflux | 75-85 |
Thiazolidinones are a well-known class of heterocyclic compounds. The synthesis of thiazolidinone-furan conjugates can be achieved by reacting a Schiff base, derived from the hydrazide of this compound, with thioglycolic acid. The initial step involves the condensation of the acetohydrazide with an appropriate aromatic aldehyde to form the corresponding N'-arylideneacetohydrazide (Schiff base). Subsequent cyclocondensation of this intermediate with thioglycolic acid in a suitable solvent, often in the presence of a catalyst like anhydrous ZnCl₂, yields the 4-thiazolidinone (B1220212) ring fused to the furan (B31954) moiety through the acetic acid linker. sysrevpharm.org
Modifications and Substitutions on the Furan Ring
The furan ring itself is amenable to various chemical modifications, which can significantly alter the electronic properties and reactivity of the entire molecule.
The two methyl groups at the 3- and 5-positions of the furan ring in this compound have a notable impact on its reactivity. As electron-donating groups, they increase the electron density of the furan ring, making it more susceptible to electrophilic substitution compared to unsubstituted furan. uobaghdad.edu.iqresearchgate.netdocumentsdelivered.comscirp.org This enhanced reactivity directs incoming electrophiles to the available positions on the furan ring. The C4 position is the most likely site for electrophilic attack due to the directing effects of the existing substituents.
Studies on the atmospheric chemistry of 2,5-dimethylfuran (B142691) have shown that it is highly reactive towards radicals such as NO₃. rsc.org This high reactivity can be attributed to the electron-donating nature of the methyl groups. The oxidation of 2,5-dimethylfuran can lead to the formation of various products, including acetic anhydride (B1165640) and acetic acid, highlighting the susceptibility of the furan ring to oxidative cleavage. rsc.org
The furan ring of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. One common strategy involves intramolecular cyclization reactions. acs.org For instance, derivatives of the acetic acid side chain can be designed to contain a reactive group that can undergo cyclization with the furan ring.
Systematic Structure-Reactivity Investigations
Kinetic Studies of Derivative Reactions
No kinetic data regarding the rates of reactions for derivatives of This compound have been reported in the peer-reviewed literature. Studies on reaction mechanisms, determination of rate constants, and the influence of reaction conditions (e.g., temperature, concentration, catalysts) on the derivatization of this compound are not available.
Exploration of Stereochemical Outcomes
There is no information available concerning the stereochemical aspects of reactions involving This compound . Research into the formation of stereoisomers, enantiomeric excess, diastereoselectivity, or the influence of chiral catalysts or reagents on the reactions of this compound has not been documented.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 2-(3,5-Dimethylfuran-2-yl)acetic acid, providing detailed information about the carbon-hydrogen framework.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in concert to assign all proton and carbon signals unequivocally.
¹H NMR Spectroscopy : The proton NMR spectrum provides initial information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the two methyl groups on the furan (B31954) ring, the methylene (B1212753) protons of the acetic acid side chain, the single proton on the furan ring, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing acetic acid substituent on the furan ring. globalresearchonline.net
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show signals for the two distinct methyl carbons, the methylene carbon, the carboxylic acid carbon, and the four unique carbons of the substituted furan ring.
2D NMR Spectroscopy : Two-dimensional techniques are crucial for assembling the molecular structure by revealing connectivity between atoms. youtube.comyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this molecule, a key correlation would be expected between the methylene (-CH₂-) protons and the carboxylic acid (-COOH) proton, although this can be broadened or absent due to chemical exchange.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of carbon signals for all protonated carbons: the furan C4, the methylene Cα, and the two methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting the molecular fragments. rsc.orgmdpi.com Key expected HMBC correlations for this compound include:
Correlations from the methylene (-CH₂-) protons to the furan ring carbons C2 and C3, as well as to the carboxyl carbon (C=O).
Correlations from the C3-methyl protons to furan carbons C2, C3, and C4.
Correlations from the C5-methyl protons to furan carbons C4, C5, and the furan oxygen.
The combination of these NMR techniques provides a complete and unambiguous assignment of the molecular structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| Carboxyl (-COOH) | 10-12 (broad s) | ~175 | -CH₂- |
| Methylene (-CH₂-) | ~3.5 (s) | ~35 | C2, C3, -COOH |
| Furan H4 | ~5.9 (s) | ~107 | C2, C3, C5, C5-CH₃ |
| Furan C2 | - | ~150 | -CH₂-, C3-CH₃ |
| Furan C3 | - | ~118 | -CH₂-, H4, C3-CH₃ |
| Furan C5 | - | ~152 | H4, C5-CH₃ |
| 3-Methyl (-CH₃) | ~2.0 (s) | ~10 | C2, C3, C4 |
| 5-Methyl (-CH₃) | ~2.2 (s) | ~13 | C4, C5 |
Note: Predicted values are estimates based on typical chemical shifts for substituted furans and carboxylic acids. Actual values may vary depending on solvent and experimental conditions.
While the core furan structure is rigid, dynamic processes can be investigated using variable-temperature NMR studies. The primary dynamic feature of interest for this compound is the intermolecular hydrogen bonding that leads to the formation of centrosymmetric dimers, a common characteristic of carboxylic acids. researchgate.netnih.gov Dynamic NMR can be used to study the equilibrium between the monomer and dimer forms. At different temperatures, changes in the chemical shift of the carboxylic acid proton can provide thermodynamic data on the dimerization process. Furthermore, restricted rotation around the single bond connecting the methylene group to the furan ring could potentially be studied, although the energy barrier is expected to be low.
High-Resolution Mass Spectrometry (HRMS) Techniques
HRMS is essential for determining the elemental composition of the molecule with high accuracy and for identifying trace-level impurities.
ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation. rsc.org For this compound (C₈H₁₀O₃, Exact Mass: 154.06299 u), HRMS-ESI analysis would be expected to yield:
Negative Ion Mode : The most prominent ion would be the deprotonated molecule, [M-H]⁻, at m/z 153.0557.
Positive Ion Mode : The protonated molecule, [M+H]⁺, at m/z 155.0701, and adducts with sodium, [M+Na]⁺, at m/z 177.0521, or potassium, [M+K]⁺, at m/z 193.0260. rsc.orgacs.org
The high mass accuracy of HRMS allows for the calculated mass to be compared to the measured mass, confirming the elemental formula and distinguishing it from other isobaric compounds.
Table 2: Predicted High-Resolution Mass Spectrometry Ions for this compound
| Ion Formula | Ion Type | Calculated m/z |
| [C₈H₉O₃]⁻ | [M-H]⁻ | 153.0557 |
| [C₈H₁₁O₃]⁺ | [M+H]⁺ | 155.0701 |
| [C₈H₁₀O₃Na]⁺ | [M+Na]⁺ | 177.0521 |
| [C₈H₁₀O₃K]⁺ | [M+K]⁺ | 193.0260 |
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step, such as esterification to form the methyl or trimethylsilyl (B98337) (TMS) ester, is typically required to increase volatility and improve chromatographic peak shape. nih.gov
Once derivatized, GC-MS can be used to:
Assess Purity : The high separation efficiency of gas chromatography can resolve the target compound from volatile synthetic precursors, by-products, or residual solvents.
Profile Impurities : The mass spectrometer acts as a detector to identify unknown impurities based on their mass spectra and fragmentation patterns. Common fragments would involve cleavage of the ester group and fragmentation of the dimethylfuran ring system.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within the compound. researchgate.net The spectra are often interpreted with the aid of computational methods like Density Functional Theory (DFT). globalresearchonline.netchem-soc.si
Key vibrational modes for this compound include:
Carboxylic Acid Vibrations :
A very broad O-H stretching band in the region of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded dimers.
A strong C=O (carbonyl) stretching vibration, typically found around 1700-1720 cm⁻¹ for the dimerized acid. chem-soc.si The position of this band is sensitive to the extent of hydrogen bonding.
C-O stretching and in-plane O-H bending vibrations are expected in the 1440-1200 cm⁻¹ region.
Furan Ring Vibrations :
Aromatic C-H stretching just above 3100 cm⁻¹.
C=C stretching modes typically appear in the 1600-1450 cm⁻¹ range.
Ring breathing and other skeletal vibrations occur at lower frequencies. globalresearchonline.net
Alkyl Group Vibrations :
Asymmetric and symmetric C-H stretching of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ range.
C-H bending (scissoring, wagging) vibrations for these groups appear in the 1470-1350 cm⁻¹ region.
Table 3: Principal Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (dimer) |
| ~3120 | C-H stretch | Furan Ring |
| 3000-2850 | C-H stretch | -CH₃, -CH₂- |
| ~1710 | C=O stretch (strong) | Carboxylic Acid (dimer) |
| 1600-1450 | C=C stretch | Furan Ring |
| 1470-1350 | C-H bend | -CH₃, -CH₂- |
| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The primary functional groups, the carboxylic acid and the substituted furan ring, produce distinct and identifiable peaks. The carboxylic acid moiety is characterized by a very broad O-H stretching vibration, typically observed in the wide range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching bands. researchgate.net Another key indicator is the sharp and intense carbonyl (C=O) stretching band, expected to appear between 1700-1760 cm⁻¹. researchgate.net
The 3,5-dimethylfuran ring contributes several characteristic vibrations. Aromatic and heteroaromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. globalresearchonline.net The C=C stretching vibrations of the furan ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net Furthermore, the C-O-C stretching of the furan ether linkage gives rise to signals in the 1100-1300 cm⁻¹ range. researchgate.net Out-of-plane C-H bending of the furanic ring can be observed in the 750-800 cm⁻¹ range. researchgate.net The methyl groups attached to the ring will show characteristic C-H asymmetric and symmetric stretching and bending vibrations.
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |
| C-H Stretch | Furan Ring & Methyl Groups | 2850-3100 |
| C=O Stretch | Carboxylic Acid | 1700-1760 |
| C=C Stretch | Furan Ring | 1500-1650 |
| C-O-C Stretch | Furan Ring | 1100-1300 |
| C-H Out-of-plane Bend | Furan Ring | 750-800 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about the molecular vibrations and offering a unique "molecular fingerprint." This method is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
For this compound, the symmetric vibrations of the furan ring system are expected to produce strong and sharp signals in the Raman spectrum. Theoretical studies on 2,5-dimethylfuran (B142691) show that ring C-C and C=C stretching vibrations are prominent Raman active modes. globalresearchonline.net While the O-H stretch of the carboxylic acid is typically a weak Raman scatterer, the C=O stretch gives a distinct band, though its intensity can be lower than in the IR spectrum. In organic acids, the carbonyl frequency is often observed at a lower wavenumber (around 1670 cm⁻¹) due to polymerization or dimerization of the molecules. ias.ac.in The C-C backbone and C-H bending vibrations provide a complex and highly specific pattern in the fingerprint region (below 1500 cm⁻¹), which is invaluable for unambiguous identification and for studying subtle structural changes.
Table 2: Predicted FT-Raman Characteristic Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch | Furan Ring & Methyl Groups | 2850-3100 |
| C=O Stretch | Carboxylic Acid | ~1670 |
| C=C Stretch | Furan Ring | 1500-1650 (strong) |
| Ring Breathing/Stretching | Furan Ring | 1000-1400 (strong) |
| C-C Stretch | Aliphatic Chain | 800-1000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of related furan derivatives provides insight into the expected structural features. nih.govresearchgate.net
Table 3: Example Crystallographic Data for a Related Furan Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8096 |
| b (Å) | 13.2034 |
| c (Å) | 12.5738 |
| β (°) | 97.641 |
| Volume (ų) | 955.93 |
| Z (molecules/unit cell) | 4 |
Note: Data presented is for a representative benzofuran (B130515) acetic acid and serves as an illustrative example of the parameters determined by X-ray crystallography.
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, isolation, and quantification of this compound from complex mixtures, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like furan carboxylic acids. sielc.comnih.gov A reversed-phase (RP) method is typically employed, where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. nih.govresearchgate.net
For the analysis of this compound, the mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.comsielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is usually acidified with a small amount of an acid like phosphoric acid, acetic acid, or formic acid. sielc.comsielc.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the furan ring exhibits strong absorbance (e.g., 254 or 280 nm). dss.go.th This method allows for the accurate determination of purity and the quantification of the compound in various samples. mdpi.comshimadzu.com
Table 4: Typical HPLC Parameters for Furan Carboxylic Acid Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.comnih.govacs.org Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shapes and low volatility. colostate.edu
Therefore, for the analysis of this compound, a derivatization step is typically required to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or silyl (B83357) ester). colostate.eduusherbrooke.canih.govnih.gov This conversion significantly improves chromatographic performance. The resulting derivative can then be separated on a capillary column, such as an HP-5MS, which is commonly used for the separation of furan derivatives. mdpi.comnih.govresearchgate.netresearchgate.net Coupling the GC with a mass spectrometer (GC-MS) allows for definitive identification of the compound based on its mass spectrum and retention time, providing excellent sensitivity and selectivity. usherbrooke.ca This technique is particularly useful for resolving complex mixtures and identifying trace components.
Table 5: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | BSTFA (for silylation) or MeOH/BF₃ (for methylation) |
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp 40-60°C, ramp to 250-300°C |
| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.com These methods, rooted in quantum mechanics, can predict molecular geometries, electronic distributions, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.govmdpi.com It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researcher.lifersc.org For 2-(3,5-Dimethylfuran-2-yl)acetic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to predict bond lengths, bond angles, and dihedral angles. researcher.liferesearchgate.net
The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the coordinates that minimize the total energy of the system. This optimized geometry represents a local minimum on the potential energy surface. By exploring different starting geometries, it is possible to map out the energy landscape of the molecule, identifying various conformers and their relative stabilities. For the acetic acid side chain, for instance, different rotational conformers can be assessed to find the most energetically favorable orientation relative to the furan (B31954) ring.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of similar furan and benzofuran (B130515) derivatives and are intended for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Length | O-H (carboxyl) | 0.97 Å |
| Bond Length | C-C (side chain) | 1.51 Å |
| Bond Angle | O=C-O (carboxyl) | 124.5° |
| Bond Angle | C-O-H (carboxyl) | 106.0° |
| Dihedral Angle | C(furan)-C-C=O | ~180° (anti-periplanar) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be distributed over the carboxylic acid group and the furan ring.
Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: These values are illustrative, based on typical results for similar organic acids from DFT calculations.
| Quantum Chemical Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -1.2 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. researchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.net Different colors represent different potential values: red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of most positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potentials.
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The furan ring's oxygen atom would also contribute to a region of negative potential. The most positive potential (blue) would be concentrated around the acidic hydrogen atom of the carboxyl group, highlighting its susceptibility to deprotonation. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control reaction rates and selectivity.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the structure of this TS and calculating its energy is crucial for understanding the reaction's kinetics. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. bath.ac.uk
Computational methods can be used to locate these TS structures. Once the TS is found, the activation energy, or energy barrier (ΔG‡), can be calculated as the energy difference between the transition state and the reactants. bath.ac.uk A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. For reactions involving this compound, such as its synthesis via Friedel-Crafts type reactions or esterification, DFT calculations can be employed to model the reaction pathway, identify the key transition states, and compute the associated energy barriers, thus providing a theoretical basis for the observed reaction outcomes. nih.govresearchgate.net
Table 3: Hypothetical Energy Barriers for a Reaction Step Note: This table illustrates typical computational outputs for a proposed reaction step, such as the esterification of this compound.
| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| Protonation of Carbonyl Oxygen | Acid + H+ | [Protonating TS] | Protonated Acid | 5.2 |
| Nucleophilic Attack by Alcohol | Protonated Acid + ROH | [Tetrahedral Intermediate TS] | Tetrahedral Intermediate | 15.8 |
The energy barriers and reaction energies obtained from quantum chemical calculations serve as inputs for kinetic modeling. researchgate.net Using frameworks like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, it is possible to calculate temperature- and pressure-dependent rate constants for individual elementary reaction steps. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape and its interactions with its environment.
For this compound, MD simulations can elucidate the flexibility of the molecule, which is largely influenced by the rotational freedom around the single bond connecting the acetic acid moiety to the furan ring, as well as the inherent flexibility of the furan ring itself. While furan rings are generally planar, they can exhibit puckering, and the presence of substituents can influence this behavior. nih.gov The simulations would track the trajectory of each atom, revealing the most stable conformations and the energy barriers between them.
The intermolecular interactions of this compound are crucial for understanding its behavior in different environments, such as in solution or in a biological system. MD simulations can model these interactions with high fidelity. Theoretical studies on furan and its derivatives have identified several key types of non-covalent interactions that are likely to be important for this compound as well:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. MD simulations can characterize the formation and dynamics of hydrogen bonds between molecules of this compound, leading to the formation of dimers or larger aggregates. researchgate.net It can also model hydrogen bonding with solvent molecules like water.
Stacking Interactions: The aromatic furan ring can participate in π-π stacking interactions with other aromatic systems. The stability of such interactions is dependent on the relative orientation of the rings. researchgate.net
C–H⋯O and C–H⋯π Interactions: Weak hydrogen bonds involving the C-H bonds of the methyl groups or the furan ring as donors and the oxygen atom of the furan ring or the carboxylic acid group as acceptors can also play a significant role in the stabilization of molecular assemblies. nih.gov Interactions with the π-system of the furan ring are also possible. aip.org
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: A simulation box is created containing one or more molecules of the compound, often solvated with a chosen solvent to mimic experimental conditions.
Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the system to reach a stable state.
Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect data on the trajectories of the atoms.
Analysis: The collected trajectories are analyzed to extract information on conformational changes, intermolecular interactions, and other dynamic properties.
The following table illustrates the types of intermolecular interactions that could be studied for this compound using MD simulations, based on studies of similar furan derivatives.
| Interaction Type | Donor | Acceptor | Potential Importance |
| Hydrogen Bond | Carboxylic acid -OH | Carboxylic acid C=O, Furan ring O | Dimerization, Solvation |
| Stacking | Furan ring π-system | Furan ring π-system | Aggregation |
| C–H⋯O | Methyl C-H, Furan C-H | Carboxylic acid C=O, Furan ring O | Crystal packing, Conformational stability |
| C–H⋯π | Methyl C-H, Furan C-H | Furan ring π-system | Supramolecular assembly |
This table is illustrative and based on general principles of intermolecular interactions in furan derivatives.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. researchgate.netmdpi.com These models are highly valuable in predictive chemistry, as they can estimate the properties of new or untested compounds without the need for expensive and time-consuming experiments.
For this compound, a QSPR model could be developed to predict a variety of properties, such as its solubility, boiling point, or even biological activity. The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For a model to be relevant to this compound, this dataset would ideally include a series of furan derivatives with structural similarities.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations (e.g., using Density Functional Theory - DFT), such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. digitaloceanspaces.com
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. digitaloceanspaces.commdpi.com
Model Validation: The predictive power of the developed model is rigorously assessed using statistical techniques like cross-validation and by testing it on an external set of compounds that were not used in the model development.
A QSPR study on furan derivatives for a specific property, for instance, corrosion inhibition efficiency, demonstrated a strong correlation between this property and electronic descriptors calculated using DFT. digitaloceanspaces.com This suggests that a similar approach could be successfully applied to predict various properties of this compound.
The table below provides examples of molecular descriptors that would be relevant for building a QSPR model for this compound and the properties they might predict.
| Descriptor Class | Example Descriptors | Potential Predicted Property |
| Electronic | EHOMO, ELUMO, Dipole Moment, Partial Charges | Reactivity, Biological Activity, Corrosion Inhibition |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Solubility, Permeability |
| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Viscosity |
| Geometrical | Molecular Volume, Surface Area | Density, Crystal Lattice Energy |
This table provides a generalized overview of descriptor classes and their potential applications in QSPR modeling for a compound like this compound.
Exploration of Biological Activities and Biochemical Interactions Excluding Clinical Trials and Safety
In vitro Antimicrobial Activity Studies
Furan-containing compounds have been a significant area of research for the development of new antimicrobial agents due to the rise of microbial resistance. researchgate.net Various substituted furan (B31954) derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. ijabbr.com
The antibacterial efficacy of the furan scaffold is often influenced by the nature and position of its substituents. ijrti.org Studies on various furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.commdpi.com These compounds also demonstrated activity against Staphylococcus aureus with an MIC of 128 µg/mL. mdpi.com Similarly, newly synthesized 3,5-disubstituted furan derivatives exhibited antibacterial activity against E. coli and Bacillus subtilis, with a reported least MIC value of 200 µg/ml. ijrti.org
Other furan derivatives, such as sulfonyl derivatives of 2(5H)-furanone, have shown efficacy against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) strains. nih.gov One such compound, F105, displayed an MIC of 10 mg/L for MSSA and 20 mg/L for MRSA. nih.gov
Table 1: Antibacterial Activity of Selected Furan Derivatives
| Furan Derivative Class | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | 64 µg/mL | ijabbr.commdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | 128 µg/mL | mdpi.com |
| 3,5-Disubstituted furans | Escherichia coli | 200 µg/mL | ijrti.org |
| 3,5-Disubstituted furans | Bacillus subtilis | 200 µg/mL | ijrti.org |
| Sulfonyl derivative of 2(5H)-furanone (F105) | S. aureus (MSSA) | 10 mg/L | nih.gov |
| Sulfonyl derivative of 2(5H)-furanone (F105) | S. aureus (MRSA) | 20 mg/L | nih.gov |
The furan moiety is a key building block in the development of novel antifungal agents. ccspublishing.org.cn A variety of furan derivatives have been synthesized and screened for their activity against pathogenic fungi. For example, a series of novel furan-1,3,4-oxadiazole carboxamide derivatives were tested against several crop pathogenic fungi. ccspublishing.org.cn Compounds from this series exhibited prominent antifungal activity against Sclerotinia sclerotiorum, with inhibition rates up to 99.3%, comparable to the commercial fungicide boscalid. ccspublishing.org.cn One derivative also showed strong inhibitory activity against Alternaria solani (90.6%), Rhizoctonia solani (80.1%), and Botrytis cinerea (86.4%). ccspublishing.org.cn
In another study, nitrofuran derivatives were tested against a panel of fungal species. bohrium.com Potent activity was observed, with MIC₉₀ values as low as 0.48 μg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. bohrium.com Furthermore, 3-aryl-3-(furan-2-yl)propanoic acid derivatives were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.com Psoralen derivatives, which contain a furan ring fused to a coumarin, also displayed good antifungal activity against Botrytis cinerea and Rhizoctonia solani. mdpi.com
Table 2: Antifungal Activity of Selected Furan Derivatives
| Furan Derivative Class | Fungal Species | Activity/Inhibition | Source |
|---|---|---|---|
| Furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | 99.3% inhibition | ccspublishing.org.cn |
| Furan-1,3,4-oxadiazole carboxamides | Alternaria solani | 90.6% inhibition | ccspublishing.org.cn |
| Furan-1,3,4-oxadiazole carboxamides | Botrytis cinerea | 86.4% inhibition | ccspublishing.org.cn |
| Nitrofuran derivatives | Histoplasma capsulatum | MIC₉₀ of 0.48 µg/mL | bohrium.com |
| Nitrofuran derivatives | Paracoccidioides brasiliensis | MIC₉₀ of 0.48 µg/mL | bohrium.com |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Inhibited at 64 µg/mL | mdpi.com |
| Psoralen derivatives | Botrytis cinerea | 67.9% inhibition | mdpi.com |
Enzymatic Interaction and Inhibition Studies
Furan derivatives have been identified as inhibitors of various enzymes, highlighting their therapeutic potential. Research has focused on designing furan-containing molecules that can selectively bind to and inhibit the activity of specific enzymes.
For example, furan carboxylate derivatives have been discovered as novel inhibitors of ATP-citrate lyase (ACL), an enzyme involved in lipid and cholesterol biosynthesis. nih.gov The most potent of these inhibitors demonstrated an IC₅₀ value of 4.1 μM in an in vitro enzymatic assay. nih.gov In another area, novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov The most active compounds showed significant SDH inhibitory activity with IC₅₀ values as low as 1.01 μM, which was superior to the reference compound boscalid. nih.gov Furthermore, furan-based chalcones have been developed as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.com These compounds act as reversible and competitive inhibitors, with one derivative showing an IC₅₀ value of 0.015 µM and over 2600-fold selectivity for MAO-B over MAO-A. tandfonline.com
Cellular Level Biochemical Pathway Modulation
Beyond direct antimicrobial or enzymatic inhibition, furan derivatives can exert regulatory effects on various cellular activities by modulating key signaling pathways. nih.govresearchgate.net Studies have shown that natural furan derivatives can modify pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling cascades. nih.govresearchgate.net
Exposure to the parent compound, furan, has been shown to alter gene expression in rat liver cells. nih.gov Specifically, genes involved in stress response, DNA damage, and cell proliferation were up-regulated, while those related to cell cycle regulation and DNA repair were down-regulated. nih.gov In the context of cancer research, phytochemicals including furan derivatives have been identified in plant extracts that modulate pathways related to apoptosis and autophagy in colon carcinoma cells. mdpi.com
Mechanistic Insights into Molecular Targets and Interactions
Understanding the molecular interactions of furan derivatives is crucial for explaining their biological activities. A primary mechanism involves the metabolic activation of the furan ring by cytochrome P450 enzymes. nih.gov This oxidation can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.gov These reactive metabolites can then form covalent adducts with cellular nucleophiles, including proteins and DNA, which is thought to be a key trigger for their biological effects. nih.gov
Specific research on 2-methylfuran, a compound structurally related to the dimethylfuran moiety, has shown that its metabolism produces 3-acetylacrolein. rptu.denih.gov This metabolite has been demonstrated to react with DNA, forming adducts with nucleobases such as 2′-deoxyadenosine, 2′-deoxyguanosine, and 2′-deoxycytosine. rptu.denih.govacs.org Another compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), has been found to induce DNA strand breaks. nih.gov The mechanism involves the generation of hydroxyl radicals, which can then damage the DNA structure. nih.gov This activity was inhibited by hydroxyl radical scavengers and metal chelators, indicating the role of metal ions in mediating the radical generation. nih.gov
Industrial and Advanced Materials Applications Excluding Medical/pharmaceutical
Role as a Synthetic Intermediate in Fine Chemical Production
In the realm of fine chemical production, furan (B31954) derivatives are valued as versatile synthetic intermediates. Generally, compounds containing a furan ring can undergo a variety of chemical transformations, making them useful building blocks for more complex molecules. For instance, the carboxylic acid group in furanacetic acid derivatives can be converted into esters, amides, or other functional groups, paving the way for the synthesis of a diverse range of chemical products. While no specific syntheses using 2-(3,5-Dimethylfuran-2-yl)acetic acid as an intermediate are documented, its structure suggests potential utility in organic synthesis.
Application in Polymer and Material Science as a Building Block
Furan-based compounds are gaining traction in polymer and material science as renewable building blocks for creating sustainable polymers. For example, 2,5-furandicarboxylic acid (FDCA), a related furan derivative, is a well-known monomer used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. While there is no specific research on the use of this compound in polymerization, its bifunctional nature (a carboxylic acid group and a furan ring) could theoretically allow it to be incorporated into polyester (B1180765) or polyamide chains, potentially imparting unique properties to the resulting materials.
Potential in Flavor and Fragrance Industry as a Chemical Precursor or Component
Many furan derivatives are known for their characteristic aromas and are widely used in the flavor and fragrance industry. For example, 2-acetyl-3,5-dimethylfuran (B1361105) is recognized as a flavoring agent. While there is no information available regarding the sensory properties or use of this compound as a flavor or fragrance component or precursor, the presence of the dimethylfuran moiety suggests that it or its derivatives could potentially possess interesting organoleptic properties. However, without experimental data, this remains speculative.
Contribution to Catalyst or Ligand Design
The furan ring, with its heteroatom and pi-electron system, can be a component of more complex molecules designed as ligands for metal catalysts. The coordination of the oxygen atom or the pi-system to a metal center can influence the catalyst's activity and selectivity in various chemical reactions. Acetic acid moieties can also act as coordinating groups. Although there are no published studies on the use of this compound in catalyst or ligand design, its structure contains functionalities that are known to be effective in coordination chemistry.
Future Research Directions and Perspectives
Development of Sustainable and Environmentally Benign Synthesis Routes
The imperative for green chemistry is guiding the development of new synthetic methodologies across the chemical sciences. For 2-(3,5-Dimethylfuran-2-yl)acetic acid and related furan (B31954) derivatives, future research will likely focus on moving away from traditional syntheses that may rely on harsh conditions or hazardous reagents. A key area of development is the utilization of biomass-derived platform molecules. mdpi.comtaylorfrancis.com Lignocellulosic biomass is a rich source of C5 and C6 sugars, which can be converted into furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). taylorfrancis.comrsc.org These molecules serve as versatile starting materials for a variety of value-added chemicals. mdpi.com
Future synthetic strategies will likely involve:
Catalytic Conversion of Biomass: Investigating novel catalytic systems, such as zeolites, mesoporous silicates, and solid acids, for the efficient and selective conversion of biomass-derived monosaccharides into precursors for dimethylfurans. taylorfrancis.comrsc.org
One-Pot Syntheses: Designing multi-component, one-pot reactions that minimize waste and purification steps. For example, domino reactions starting from simple, readily available materials could provide a more atom-economical route to the target molecule. organic-chemistry.org
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Biomass Valorization | Renewable feedstock, reduced reliance on fossil fuels. mdpi.comgoogle.com | Development of selective catalysts for converting sugars to furan precursors. taylorfrancis.comrsc.org |
| One-Pot Reactions | Increased efficiency, reduced solvent waste, simplified procedures. organic-chemistry.orgijsrst.com | Discovery of new domino reaction sequences and compatible catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for multistep furan synthesis. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The furan ring is a versatile heterocyclic system capable of participating in a wide array of chemical transformations. While reactions like electrophilic substitution and Diels-Alder cycloadditions are well-established, future research will aim to uncover new reactivity patterns for this compound. The interplay between the furan core, the methyl groups, and the acetic acid side chain could lead to unique chemical behaviors.
Areas ripe for exploration include:
Oxidative Ring-Opening: Investigating selective oxidation methods that could cleave the furan ring to generate highly functionalized linear compounds, which are valuable synthetic intermediates. nih.gov The oxidation of oxoalkyl furans, for instance, can lead to unsaturated 1,4,7-triketones. nih.gov
Catalytic C-H Activation: Developing methods for the direct functionalization of the C-H bonds on the furan ring or the methyl groups. This would provide a highly efficient way to introduce new functional groups without the need for pre-functionalized substrates.
Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel transformations that are not accessible through traditional thermal methods. Electrochemical oxidation, for example, has been used to synthesize 2,5-disubstituted furans from enaminones. researchgate.net
Dearomatization Reactions: Exploring reactions that disrupt the aromaticity of the furan ring to create complex three-dimensional structures. For example, the treatment of certain furan derivatives with acid can lead to cyclization and the formation of new ring systems. nih.gov
Rational Design of Derivatized Analogs for Enhanced Target-Specific Interactions
The furan scaffold is a common feature in many biologically active compounds and pharmaceuticals. researchgate.netnumberanalytics.comresearchgate.net The rational design of derivatives of this compound could lead to the discovery of molecules with enhanced potency and selectivity for specific biological targets.
Future work in this area will involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically modifying the core structure—for instance, by altering the substituents on the furan ring, changing the length or functionality of the acetic acid side chain, or replacing the furan ring with other heterocycles. These analogs would then be screened for biological activity to build a comprehensive SAR profile.
Computational Modeling and Docking: Employing computational tools like molecular docking and density functional theory (DFT) calculations to predict how different analogs will interact with a target protein or enzyme. researchgate.netnih.gov This in silico approach can help prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve the compound's pharmacokinetic or pharmacodynamic properties.
| Design Approach | Objective | Tools & Techniques |
| SAR Studies | Identify key structural features for biological activity. | Library synthesis, high-throughput screening. |
| Computational Modeling | Predict binding affinity and mode of interaction. researchgate.net | Molecular docking, DFT, molecular dynamics simulations. researchgate.netnih.gov |
| Bioisosteric Replacement | Optimize drug-like properties (e.g., solubility, metabolic stability). | Synthetic chemistry, property prediction software. |
Integration of Artificial Intelligence and Machine Learning in Furan Chemistry Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to molecular design. nih.govarxiv.orgpku.edu.cn In the context of this compound and furan chemistry in general, AI and ML can accelerate discovery and innovation significantly.
Future directions include:
Reaction Prediction and Optimization: Using ML algorithms trained on vast reaction databases to predict the outcome of unknown reactions or to identify the optimal conditions for a desired transformation. illinois.edu This can drastically reduce the number of experiments needed. illinois.edu
De Novo Molecular Design: Employing generative models to design novel furan derivatives with specific desired properties (e.g., high binding affinity for a target, specific solubility). These models can explore a vast chemical space to propose innovative molecular structures.
Property Prediction: Developing quantitative structure-property relationship (QSPR) models to accurately predict the physical, chemical, and biological properties of new furan compounds before they are synthesized.
Automated Synthesis: Combining AI algorithms with robotic synthesis platforms to create a closed-loop system where the AI designs molecules, predicts their synthesis, and instructs the robot to perform the reactions, analyze the results, and learn from them to inform the next design cycle. illinois.edu
Exploration of Alternative Applications in Niche Chemical Sectors
While furan derivatives have established applications in pharmaceuticals and agrochemicals, there is potential for this compound and its derivatives to find use in other specialized areas. researchgate.netslideshare.net
Potential niche applications to be explored:
Materials Science: Incorporating the furan moiety into polymers or resins to create new materials with unique thermal, mechanical, or electronic properties. Furan-based resins are used in composite materials. numberanalytics.com
Flavors and Fragrances: The substitution pattern on the furan ring can give rise to specific aromas. Derivatives could be explored as new flavoring agents or fragrance components.
Specialty Chemicals: The compound could serve as a unique building block for the synthesis of more complex molecules used in dyes, pigments, or electronic materials. slideshare.net For instance, certain diaryl furan compounds are important for producing metal-complex dyes. slideshare.net
Q & A
Q. What are the established synthetic routes for 2-(3,5-Dimethylfuran-2-yl)acetic acid, and how can reaction conditions be optimized?
The synthesis of furylacetic acid derivatives typically employs multicomponent reactions (MCRs) to streamline complexity. For example, a protocol involving 8-hydroxyquinoline, aryl glyoxals, and Meldrum’s acid under reflux in acetonitrile, followed by cyclization in acetic acid, yields structurally analogous compounds . Key optimizations include:
- Catalyst selection : Triethylamine (Et₃N) enhances reaction efficiency by deprotonating intermediates.
- Solvent choice : Polar aprotic solvents (e.g., MeCN) improve solubility, while acetic acid facilitates cyclization.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and by-product suppression.
Post-synthesis, column chromatography (ethyl acetate/methanol) ensures purity, with yields averaging 68% .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., furan protons at δ 6.2–7.5 ppm, carboxylic acid protons at δ 12–13 ppm) and confirm regiochemistry .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., planar furan rings with mean deviations <0.01 Å) .
- IR spectroscopy : Carboxylic acid C=O stretches (~1715 cm⁻¹) and O-H stretches (~3047 cm⁻¹) validate protonation states .
Advanced Research Questions
Q. How can researchers address by-product formation during the synthesis of this compound?
By-products often arise from incomplete cyclization or side reactions (e.g., esterification). Mitigation strategies include:
- pH control : Neutralizing reaction mixtures (pH 7.5) minimizes unwanted ester formation during thiol-disulfide exchange reactions .
- Retrosynthetic analysis : AI-driven tools (e.g., Template_relevance models) predict competing pathways, enabling precursor scoring to prioritize high-yield routes .
- Purification : Gradient elution in column chromatography isolates target compounds from dimers or unreacted intermediates .
Q. What computational tools are effective for planning and optimizing the synthesis of this compound?
AI-driven platforms (e.g., PISTACHIO, REAXYS databases) enable predictive retrosynthesis by:
- Route prioritization : Scoring precursors based on reaction feasibility and atom economy .
- Mechanistic insights : Density Functional Theory (DFT) simulations model transition states to identify energy barriers in cyclization steps .
- Crystallographic refinement : SHELXL optimizes hydrogen-bonding networks and π-π interactions in solid-state structures .
Q. How should discrepancies in spectroscopic and crystallographic data be resolved?
Contradictions between NMR (solution-state) and X-ray (solid-state) data often stem from conformational flexibility or solvent effects. Resolution strategies include:
- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that alter chemical shifts .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain packing differences .
- Cross-validation : Comparing experimental data with computational predictions (e.g., ChemDraw NMR simulations) identifies outliers .
Q. What role do intermolecular interactions play in the stability and reactivity of this compound?
Intermolecular forces dictate crystallinity and solubility:
- Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, ~2.7 Å) stabilize crystal lattices .
- π-π stacking : Furan-benzene interactions (slippage ~0.9 Å) enhance thermal stability .
- C–H⋯π interactions : Cyclohexyl H atoms engage with aromatic systems (3.5–4.0 Å), influencing solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
